1-(3-Methoxyphenyl)-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTRAUFFBHKYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functional Group Transformations
Influence of the 3-Methoxyphenyl (B12655295) Substituent on Pyrrole (B145914) Reactivity
The N-phenyl group in N-phenylpyrroles generally renders the pyrrole ring less reactive towards electrophiles compared to N-unsubstituted pyrroles, a factor that can reduce the likelihood of side reactions like polymerization in acidic conditions. psu.edu The substituent on the phenyl ring further fine-tunes this reactivity through a combination of inductive and resonance effects. psu.edu
The methoxy (B1213986) group (-OCH₃) of the 3-methoxyphenyl substituent exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom and an electron-donating resonance effect (+M) stemming from its lone pair of electrons. psu.edulibretexts.org When attached to an aromatic ring, alkoxyl groups like methoxy are typically considered activating groups because their strong electron-donating resonance effect outweighs their weaker inductive effect. libretexts.org
The pyrrole ring itself is inherently electron-rich and more reactive than benzene (B151609) in electrophilic substitution reactions. uobaghdad.edu.iquomustansiriyah.edu.iq This heightened reactivity is due to the nitrogen atom's lone pair contributing to the aromatic π-electron system, which increases the electron density on the ring's carbon atoms. uobaghdad.edu.iqpearson.com The N-substituent's role is to modify this inherent reactivity.
Table 1: Electronic Effects of the 3-Methoxyphenyl Substituent
| Effect | Description | Influence on Pyrrole Ring |
| Inductive Effect (-I) | The electronegative oxygen of the methoxy group withdraws electron density through the sigma bonds. | Deactivating (reduces electron density) |
| Resonance Effect (+M) | The lone pairs on the oxygen can donate electron density through the pi system. This effect is weaker from the meta position. | Weakly Activating (increases electron density) |
| Overall Impact | The net effect is a balance between the -I and +M effects, transmitted through the N-phenyl linker. psu.edu | Modulates the inherent high reactivity of the pyrrole ring. |
Electrophilic substitution on the pyrrole ring demonstrates strong regioselectivity, preferentially occurring at the C-2 (α) position rather than the C-3 (β) position. uobaghdad.edu.iqclockss.orgonlineorganicchemistrytutor.com This preference is a fundamental characteristic of pyrrole chemistry, driven by the superior stability of the carbocation intermediate formed during the reaction.
Attack of an electrophile at the C-2 position results in a resonance-stabilized intermediate where the positive charge is delocalized over three atoms, including the nitrogen. uomustansiriyah.edu.iqechemi.com In contrast, attack at the C-3 position yields a less stable intermediate with the charge distributed over only two carbon atoms. uomustansiriyah.edu.iqechemi.com The greater number of resonance structures for the C-2 adduct means the activation energy for this pathway is lower, making it the favored route for substitution. onlineorganicchemistrytutor.comechemi.com
The presence of the 1-(3-methoxyphenyl) substituent does not alter this fundamental preference. The electronic effects of the substituent are transmitted through the nitrogen atom but are generally not strong enough to overcome the inherent stability difference between the α- and β-attack intermediates. Therefore, electrophilic reactions such as halogenation, nitration, or acylation on 1-(3-methoxyphenyl)-1H-pyrrole are expected to yield the corresponding 2-substituted product. This regioselectivity is consistently observed in reactions of pyrroles, including catalyzed conjugate additions where pyrrole acts as a nucleophile, attacking via its C-2 position. clockss.orgorgchemres.org
Table 2: Regioselectivity of Pyrrole Electrophilic Substitution
| Position of Attack | Number of Resonance Structures for Intermediate | Stability of Intermediate | Favored Pathway |
| C-2 (alpha) | 3 uomustansiriyah.edu.iqechemi.com | More Stable onlineorganicchemistrytutor.com | Yes uobaghdad.edu.iqechemi.com |
| C-3 (beta) | 2 uomustansiriyah.edu.iqechemi.com | Less Stable onlineorganicchemistrytutor.com | No |
Reactions at the Pyrrole Core
The electron-rich nature of the pyrrole ring in this compound allows it to participate in several characteristic reactions, including additions to electrophilic systems and polymerization.
The pyrrole nucleus can act as a potent carbon nucleophile in conjugate addition (Michael addition) reactions, attacking electron-deficient alkenes (Michael acceptors). clockss.orgnih.gov In these reactions, the C-2 position of the pyrrole ring is the site of nucleophilic attack, consistent with its higher electron density and the principles of electrophilic substitution.
For this compound, it is expected to react with various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitro compounds. The reaction involves the addition of the pyrrole C-2 atom to the β-carbon of the activated alkene, forming a new carbon-carbon bond. This method is a powerful tool for the C-2 functionalization of the pyrrole ring. nih.gov For example, catalyst-free conjugate additions of pyrroles to β-fluoro-β-nitrostyrenes proceed under solvent-free conditions to form 2-substituted pyrrole adducts in high yields. nih.gov Similarly, metal triflates can catalyze the regioselective addition of pyrrole to enones at the C-2 position. clockss.org
Pyrrole and its derivatives can undergo oxidative polymerization to form polypyrrole (PPy), a well-known conductive polymer. chembk.comresearchgate.net This process can be achieved through either chemical oxidation using agents like iron(III) chloride or via electrochemical methods. chembk.comresearchgate.net During polymerization, pyrrole monomers are coupled, typically through their C-2 and C-5 positions, to form a long polymer chain.
The resulting polymer is conductive because oxidation creates positive charges (polarons and bipolarons) that are delocalized along the conjugated polymer backbone. researchgate.net These charges are balanced by counter-ions from the reaction medium, and they act as charge carriers, enabling the material to conduct electricity. It is anticipated that this compound can be used as a monomer in such reactions. The presence of the 3-methoxyphenyl substituent would influence the oxidation potential of the monomer and affect the properties of the final polymer, such as its conductivity, solubility, and morphology. The use of pyrrole derivatives in materials science for applications in organic electronics is an active area of research. smolecule.com
A key derivative of the title compound is this compound-2,5-dione. This molecule contains a maleimide-type structure where the pyrrole ring is fully oxidized, featuring two carbonyl groups at the C-2 and C-5 positions. The electronic character of this ring is drastically different from that of the aromatic pyrrole.
The carbonyl carbons in the pyrrole-2,5-dione moiety are highly electrophilic due to the electron-withdrawing effect of the two adjacent oxygen atoms. This makes them susceptible to attack by a wide range of nucleophiles. cymitquimica.com Typical reactions involving this moiety include nucleophilic additions and cycloaddition reactions. smolecule.comcymitquimica.com The reactivity is influenced by the asymmetric electronic distribution created by the meta-substituted methoxyphenyl group. These reactions provide a pathway to synthesize a variety of more complex molecules, making the dione (B5365651) a useful building block in organic and medicinal chemistry. cymitquimica.com
Derivatization Strategies for this compound
The this compound scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups to explore and modulate its chemical and biological properties. Derivatization strategies often target the pyrrole ring or the pendant methoxyphenyl group to generate novel molecular entities. These strategies include the formation of hydrazide-hydrazone linkages and the application of click chemistry to construct triazole rings, expanding the structural diversity and potential applications of this core structure. nih.govacs.orgnih.gov
A prominent derivatization pathway for pyrrole-containing compounds, including those related to this compound, is the synthesis of hydrazide-hydrazones. hygeiajournal.com This multi-step approach introduces a reactive and versatile hydrazide moiety, which can be further functionalized. The general synthetic protocol typically involves the initial synthesis of a pyrrole derivative bearing a carboxylic acid group. nih.gov
The synthesis proceeds through several key steps:
Pyrrole Synthesis : A suitably functionalized pyrrole, often containing a carboxylate group, is synthesized. The Paal-Knorr condensation is a common method for constructing the pyrrole ring. nih.gov
Esterification : The carboxylic acid on the pyrrole derivative is converted into an ester, typically an ethyl or methyl ester, by reacting it with the corresponding alcohol in the presence of an acid catalyst or thionyl chloride. nih.gov
Hydrazide Formation : The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govnih.gov The hydrazine displaces the alkoxy group of the ester to form the stable pyrrole-based hydrazide. nih.gov
Hydrazone Synthesis : The terminal -NH₂ group of the hydrazide is nucleophilic and readily condenses with the carbonyl group of various aldehydes and ketones. researchgate.netresearchgate.net This reaction, often carried out in a suitable solvent like ethanol (B145695) with a catalytic amount of acid, yields the final hydrazide-hydrazone derivative, characterized by the azomethine (-N=CH-) linkage. nih.govhygeiajournal.com
This sequential synthesis provides a robust method for creating a library of diverse hydrazone derivatives from a single hydrazide precursor, allowing for systematic modification of the molecule's periphery. nih.gov The hydrazide-hydrazone moiety is a significant pharmacophore in medicinal chemistry. hygeiajournal.com
Table 1: General Synthesis Scheme for Pyrrole-Based Hydrazide-Hydrazones
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1 | Esterification of a Pyrrole-Carboxylic Acid | Thionyl chloride, Absolute ethanol | Pyrrole-ethyl ester |
| 2 | Hydrazinolysis | Hydrazine hydrate, Reflux | Pyrrole-hydrazide |
| 3 | Condensation | Substituted aldehyde/ketone, Glacial acetic acid, Microwave irradiation or conventional heating | Pyrrole-hydrazide-hydrazone |
This table illustrates a generalized synthetic pathway based on methodologies reported for various pyrrole derivatives. nih.gov
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient and highly specific method for derivatizing molecules like this compound. organic-chemistry.org This reaction forms a stable, aromatic 1,2,3-triazole ring, which acts as a rigid linker to connect the pyrrole scaffold to other molecular fragments. arabjchem.orgsci-hub.se The 1,2,3-triazole moiety is considered a valuable component in drug design due to its favorable chemical properties. acs.org
The general strategy involves two main approaches:
A derivative of this compound functionalized with an alkyne group reacts with an organic azide (B81097).
An azide-functionalized this compound derivative reacts with a terminal alkyne.
The reaction is typically catalyzed by a copper(I) source, which can be added directly as CuI or generated in situ from a copper(II) salt with a reducing agent. arabjchem.orgnih.gov The process is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecules. organic-chemistry.org
Research has demonstrated the synthesis of complex molecules where a 1-(3-methoxyphenyl) group is incorporated into a triazole structure linked to a heterocyclic core. arabjchem.org For instance, a 1,2,3-triazole derivative bearing a 3-methoxyphenyl group at the N1 position of the triazole ring has been synthesized. arabjchem.org The synthesis involved the reaction of an azide (1-azido-3-methoxybenzene) with a suitable alkynyl-maleimide precursor in the presence of a copper(I) iodide catalyst. arabjchem.org This highlights the compatibility of the 1-(3-methoxyphenyl) moiety with CuAAC conditions.
Table 2: Example of a Triazole Derivative Synthesized via Click Chemistry
| Compound Name | Structure | Method | Analytical Data | Reference |
| 1-(4-methoxyphenyl)-3-(1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-1H-pyrrole-2,5-dione | A pyrrole-2,5-dione core linked via a triazole to a 3-methoxyphenyl group. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | ¹H NMR (300 MHz, CDCl₃) δ ppm 3.63 (m, 3 H), 3.78 (s, 3 H), 6.77–7.76 (m, 9 H), 8.07 (s, 1 H). (+)-HRESI-MS calcd for C₂₀H₁₇N₄O₄ (M+H⁺): 377.1250; found: 377.1254. | arabjchem.org |
This table provides characterization data for a compound containing the 1-(3-methoxyphenyl)triazole substructure, illustrating the outcomes of the click chemistry approach. arabjchem.org
Spectroscopic and Computational Characterization of 1 3 Methoxyphenyl 1h Pyrrole
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 1-(3-Methoxyphenyl)-1H-pyrrole, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of hydrogen and carbon atoms, respectively.
While specific experimental NMR data for this compound (CAS 188953-77-7) are not extensively reported in peer-reviewed literature, its synthesis has been noted. nih.gov The expected chemical shifts and coupling patterns can be predicted based on the known values for its constituent parts: the N-phenylpyrrole system and the meta-substituted methoxybenzene ring. Data from the closely related isomer, 1-(4-Methoxyphenyl)-1H-pyrrole, can also provide insight into the expected spectral regions. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons and the methoxyphenyl group protons. The pyrrole ring exhibits a symmetrical structure, leading to two sets of equivalent protons: H-2/H-5 and H-3/H-4. These typically appear as triplets. The protons on the methoxyphenyl ring will appear in the aromatic region, with splitting patterns determined by their substitution. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet, typically downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The pyrrole ring carbons (C-2/C-5 and C-3/C-4) are expected in the aromatic region. The six carbons of the phenyl ring will show distinct signals, with the carbon attached to the oxygen (C-O) being the most downfield in the aromatic region due to the deshielding effect of the oxygen atom. The methoxy group carbon will appear as a single peak in the upfield region. For the isomer 1-(4-Methoxyphenyl)-1H-pyrrole, ¹³C NMR signals have been reported at δ: 157.8, 134.6, 122.3, 119.8, 114.8, 110.0, and 55.7 ppm. rsc.org Similar regions would be expected for the 3-methoxy isomer.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrrole H-2, H-5 | ~7.1 | Triplet (t) |
| Pyrrole H-3, H-4 | ~6.3 | Triplet (t) |
| Phenyl H-2, H-4, H-5, H-6 | 6.8 - 7.4 | Multiplet (m) |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C-2, C-5 | ~119 |
| Pyrrole C-3, C-4 | ~110 |
| Phenyl C-1 (C-N) | ~141 |
| Phenyl C-3 (C-O) | ~160 |
| Phenyl C-2, C-4, C-5, C-6 | 107 - 130 |
| Methoxy (-OCH₃) | ~55 |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information on the molecular weight and elemental composition (via High-Resolution Mass Spectrometry, HRMS) of a compound.
For this compound, the expected molecular formula is C₁₁H₁₁NO, corresponding to a monoisotopic mass of approximately 173.0840 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be observed at m/z 173. This has been confirmed for the isomeric 1-(4-Methoxyphenyl)-1H-pyrrole. rsc.org
The fragmentation pattern in MS provides structural clues. Plausible fragmentation pathways for this compound include:
Cleavage of the methoxy group, leading to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).
Loss of a carbon monoxide (CO) molecule.
Fragmentation of the pyrrole or phenyl rings.
Formation of a stable methoxyphenyl cation (m/z 107) or pyrrolyl cation (m/z 66).
HRMS would allow for the precise determination of the elemental formula of the parent ion and its fragments, confirming the structure.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Data Type | Predicted Value | Description |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| [M]⁺ Peak (m/z) | 173.0840 | Monoisotopic Mass |
| Major Fragments (m/z) | 158, 142, 107 | Predicted loss of •CH₃, •OCH₃; methoxyphenyl cation |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.
Aromatic and Pyrrole C-H Stretch: Typically found just above 3000 cm⁻¹.
Aromatic and Pyrrole C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: Vibrations for the aryl-nitrogen bond, expected around 1300-1360 cm⁻¹.
Aryl Ether C-O Stretch: Strong, characteristic bands for the asymmetric (around 1250 cm⁻¹) and symmetric (around 1040 cm⁻¹) C-O-C stretching of the methoxy group.
C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring appear in the 690-900 cm⁻¹ region, which can help confirm the substitution pattern.
FTIR analysis of the related polymer, poly(1-(4-methoxyphenyl)-1H-pyrrole), has been performed, confirming the presence of the constituent functional groups in the polymeric structure. researchgate.net
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3150 - 3000 | C-H Stretch | Aromatic & Pyrrole Rings |
| 2960 - 2850 | C-H Stretch | -OCH₃ |
| 1600, 1500 | C=C Stretch | Aromatic Ring |
| 1360 - 1300 | C-N Stretch | Aryl-N |
| ~1250 (asymmetric) | C-O Stretch | Aryl Ether |
| ~1040 (symmetric) | C-O Stretch | Aryl Ether |
| 900 - 690 | C-H Bend (out-of-plane) | Substituted Aromatic |
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like this compound, the main absorptions are due to π → π* transitions.
The spectrum is expected to show strong absorption bands characteristic of the conjugated system formed by the phenyl and pyrrole rings. While specific data for the 3-methoxy isomer is not published, studies on related thienyl-substituted 1-(4-methoxyphenyl)-pyrrole azo dyes show intense charge-transfer absorption bands, with the position of the absorption maximum (λmax) being sensitive to the electronic nature of substituents. uminho.pt For this compound, absorption maxima are predicted in the UV region, likely between 250-300 nm, consistent with other N-phenylpyrrole derivatives. mdpi.com
Interactive Data Table: Predicted UV-Vis Spectroscopy Data for this compound
| Predicted λmax (nm) | Type of Transition | Chromophore |
| ~250-300 | π → π* | Phenyl-pyrrole conjugated system |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is analogous to NMR but probes electron spin transitions instead of nuclear spin transitions.
Standard ESR spectroscopy is not applicable for the direct characterization of this compound in its stable, ground state. This is because the molecule is diamagnetic, meaning all its electrons are paired. An ESR signal would only be observed if the molecule were converted into a paramagnetic species, such as a radical cation or radical anion, through chemical or electrochemical oxidation or reduction. In such a case, the ESR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule.
Electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are used to study the redox properties of molecules, particularly their behavior at an electrode surface. These methods are highly relevant for N-substituted pyrroles, which are known precursors to conducting polymers.
Studies on the closely related isomer, 1-(4-methoxyphenyl)-1H-pyrrole, provide insight into the expected electrochemical behavior. researchgate.net The CV of N-aryl pyrroles typically shows an irreversible oxidation peak on the first scan, corresponding to the formation of a radical cation. This radical cation can then polymerize, depositing a conductive polymer film on the electrode surface. Subsequent CV scans show the growth of new, reversible redox waves corresponding to the p-doping and de-doping of the resulting polymer film.
EIS can be used to further characterize the properties of the polymer film, such as its charge-transfer resistance and capacitance. The Nyquist plot for such a system typically shows a semicircle at high frequencies, related to the charge-transfer resistance, and a more vertical line at low frequencies, indicative of capacitive behavior.
Interactive Data Table: Expected Electrochemical Properties for this compound
| Technique | Observation | Interpretation |
| Cyclic Voltammetry (CV) | Irreversible oxidation peak on the first scan. | Formation of a radical cation, initiating electropolymerization. |
| Cyclic Voltammetry (CV) | Growth of reversible redox peaks on subsequent scans. | Doping/de-doping of the deposited polymer film. |
| Electrochemical Impedance Spectroscopy (EIS) | Semicircle in the Nyquist plot. | Indicates charge-transfer resistance at the electrode/film interface. |
| Electrochemical Impedance Spectroscopy (EIS) | A near-vertical line at low frequencies. | Capacitive behavior of the polymer film. |
Computational Chemistry Studies
Computational chemistry provides powerful tools for investigating the properties of molecules at the atomic level. For this compound, these methods offer deep insights into its structural, electronic, and dynamic characteristics, complementing experimental data. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are instrumental in elucidating the behavior of this compound. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and predict the most stable three-dimensional arrangement (geometry) of molecules. tandfonline.comresearchgate.net For pyrrole derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-311G** or 6-31++G(d,p), are used to perform geometry optimization. researchgate.netbohrium.comnih.gov This process minimizes the energy of the molecule to find its most stable conformation, known as the ground state.
The calculations yield precise information on bond lengths, bond angles, and dihedral angles. For this compound, a key geometric parameter is the dihedral angle between the plane of the pyrrole ring and the plane of the methoxyphenyl ring. This angle influences the degree of conjugation between the two aromatic systems. DFT calculations for similar bicyclic aromatic compounds have shown excellent correlation with experimental data obtained from X-ray crystallography. researchgate.netuantwerpen.be The optimized geometry is crucial for accurately predicting other molecular properties, including spectroscopic and electronic characteristics. nih.gov
Table 1: Representative Geometric Parameters Calculated via DFT for Aromatic Compounds This table illustrates the types of geometric data obtained from DFT calculations for molecules containing phenyl and heterocyclic rings.
| Parameter | Description | Typical Calculated Value Range |
| C-C Bond Length (Phenyl) | The distance between adjacent carbon atoms in the phenyl ring. | 1.39 - 1.41 Å uantwerpen.be |
| C-N Bond Length (Pyrrole) | The distance between carbon and nitrogen atoms within the pyrrole ring. | 1.37 - 1.39 Å |
| C-N Bond Length (Inter-ring) | The distance of the bond connecting the pyrrole nitrogen to the phenyl carbon. | 1.41 - 1.44 Å uantwerpen.be |
| Dihedral Angle (C-C-N-C) | The twist angle between the phenyl and pyrrole rings. | Varies based on steric hindrance |
| Bond Angle (C-N-C in Pyrrole) | The angle formed by two carbon atoms and the central nitrogen in the pyrrole ring. | ~108° - 110° |
HOMO/LUMO Analysis and Charge Transfer Properties
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's electronic properties and reactivity. tandfonline.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and charge transfer potential. nih.govacs.org A smaller energy gap generally corresponds to higher reactivity and a greater ease of electronic excitation.
For this compound, the electron-rich methoxyphenyl group is expected to contribute significantly to the HOMO, acting as the primary electron donor. Conversely, the pyrrole ring can function as an electron-withdrawing moiety, with its π-system contributing to the LUMO. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon excitation, where electron density moves from the methoxyphenyl ring towards the pyrrole ring. acs.orgresearchgate.net This ICT is fundamental to the molecule's potential applications in materials science. cymitquimica.com DFT calculations can map the electron density distribution of the HOMO and LUMO, providing a visual representation of charge separation. acs.orgresearchgate.net
Table 2: Key Electronic Properties from FMO Analysis This table outlines important parameters derived from HOMO/LUMO calculations and their significance.
| Parameter | Formula | Description | Significance |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to the ionization potential (IP); indicates electron-donating ability. nih.gov |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity (EA); indicates electron-accepting ability. nih.gov |
| Energy Gap | ΔE = ELUMO - EHOMO | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and the energy required for electronic excitation. nih.govacs.org |
| Ionization Potential | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. | Measures the molecule's resistance to oxidation. nih.gov |
| Electron Affinity | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. | Measures the molecule's ability to be reduced. nih.gov |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. researchgate.netbohrium.com DFT calculations can accurately forecast vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, combined with a DFT functional like B3LYP, is commonly employed. mdpi.comresearchgate.net Calculated chemical shifts for pyrrole derivatives often show strong agreement with experimental values, sometimes with the use of empirical scaling factors to correct for systematic errors. researchgate.netbohrium.commdpi.com This predictive capability is invaluable for assigning signals in complex spectra and verifying the correct chemical structure. nrel.gov
Similarly, DFT can compute the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov The calculated frequencies for stretching and bending of specific bonds (e.g., C=O, C-N, C-H) can be compared with experimental FT-IR spectra to confirm the presence of key functional groups. bohrium.comresearchgate.net
Table 3: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Related Pyrrole Structure This table illustrates the typical accuracy of DFT predictions for ¹³C NMR chemical shifts in a substituted pyrrole system, as demonstrated in the literature. researchgate.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C=O | 163.5 | 164.2 |
| Phenyl C1' (ipso) | 137.9 | 140.1 |
| Phenyl C4' | 159.8 | 161.5 |
| Pyrrole C2 | 70.1 | 72.3 |
| Pyrrole C3 | 110.2 | 111.9 |
| Pyrrole C5 | 165.9 | 166.4 |
| OCH₃ | 55.3 | 56.1 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com Unlike DFT, which often focuses on static, energy-minimized structures, MD simulations provide insights into the dynamic behavior of a molecule, including its conformational flexibility and interactions with its environment (e.g., a solvent or a biological macromolecule). nih.gov
For novel pyrrole derivatives, MD simulations have been employed to assess the stability of their binding to protein targets. nih.gov A typical simulation runs for a set duration (e.g., 100 nanoseconds) and tracks the coordinates of all atoms, revealing how the molecule explores different conformations and maintains interactions with its binding partner. tandfonline.com These simulations are crucial in drug design to confirm that a potential drug molecule remains stably bound in the active site of an enzyme or receptor. nih.govtandfonline.com For this compound as a standalone entity, MD simulations could be used to explore its conformational landscape in various solvents, providing information on its flexibility and intermolecular interactions.
Applications in Materials Science and Catalysis
N-Aryl Pyrroles in Functional Materials Development
N-aryl pyrroles, a class of compounds that includes 1-(3-Methoxyphenyl)-1H-pyrrole, are integral to the creation of a variety of functional materials. ccspublishing.org.cnresearchgate.net The nature of the aryl group attached to the nitrogen atom of the pyrrole (B145914) ring can significantly influence the material's physical and chemical properties, such as solubility and optical and semiconducting characteristics. ccspublishing.org.cn
N-aryl pyrroles are increasingly utilized in the field of organic electronics and optoelectronics. ccspublishing.org.cnresearchgate.net These materials are valued for their potential in creating lightweight, flexible, and cost-effective electronic devices. mdpi.com Pyrrole-containing semiconducting materials have gained attention for their potential use in organic photovoltaics and organic field-effect transistors. acs.org Although pyrrole itself presents some synthetic and stability challenges, computational modeling has shown that stable pyrrole-based materials can be designed without losing their desirable electron-donating properties. acs.org Derivatives of diketopyrrolopyrroles (DPPs), which can be N-arylated, are particularly promising for organic electronic applications due to their favorable photophysical and semiconducting properties. ccspublishing.org.cnrsc.org The synthesis of N-aryl DPPs is a key strategy for developing new organic semiconductors. researchgate.net
Polypyrrole (PPy) is a well-known conducting polymer with high conductivity and good environmental stability. mdpi.comscirp.org Derivatives of polypyrrole, including those with N-aryl substitutions, are synthesized to enhance properties like solubility and to introduce specific functionalities. mdpi.com These polymers have wide-ranging applications in areas such as flexible electronics, bioelectronics, and sensors. mdpi.com The synthesis of polypyrrole derivatives can be achieved through chemical or electrochemical polymerization. mdpi.comnih.gov Chemical synthesis often employs oxidants like iron(III) chloride to produce the polymer, which is typically a black powder. mdpi.com The incorporation of different substituent groups on the pyrrole ring can tune the properties of the resulting polymer for specific applications. scirp.org
| Property of Polypyrrole (PPy) | Significance in Materials Science |
| High Conductivity | Enables use in electronic and bioelectronic devices. mdpi.comscirp.org |
| Good Environmental Stability | Ensures durability and longevity of materials. mdpi.com |
| Simple Synthesis | Allows for cost-effective and scalable production. mdpi.com |
| Biocompatibility | Makes it suitable for biomedical applications. mdpi.commit.edu |
| Reversible Redox Properties | Crucial for applications in sensors and energy storage. mdpi.com |
Pyrrole derivatives are also investigated for their luminescent properties, which are essential for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov The introduction of specific substituents, such as aryl groups, can modulate the fluorescence characteristics of these materials. researchgate.net For instance, N-aryl diketopyrrolopyrrole (DPP) derivatives are known for their strong fluorescence in both solution and solid states, with quantum yields reaching up to 96% in solution. researchgate.net The development of new luminescent materials often involves creating push-pull structures that facilitate intramolecular charge transfer (ICT), a process that can induce luminescence. researchgate.net The strategic design of N-alkyl and N-aryl DPPs has been shown to influence their aggregation behavior and, consequently, their fluorescence emission, which is critical for applications like luminescent solar concentrators. unipi.it
Catalytic Roles of Pyrrole Derivatives
Pyrrole derivatives have emerged as significant players in the field of catalysis, serving as both ligands for metal catalysts and as organocatalysts themselves.
The pyrrole moiety can be incorporated into larger molecular scaffolds to create ligands that coordinate with metal centers. These pyrrole-based ligands are instrumental in tuning the reactivity and stability of metal catalysts. nd.edu Pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, often incorporate a pyrrole backbone. nih.gov Iron complexes featuring pyrrole-based PNP pincer ligands have been synthesized and investigated for their catalytic potential. nd.edunih.gov These types of catalysts are of interest due to the high natural abundance and low toxicity of iron compared to noble metals. nd.edu The anionic nature of some pyrrole-based pincer ligands can lead to different reactivity compared to their neutral counterparts, opening up new possibilities in catalysis. acs.org
| Type of Pyrrole-Based Ligand | Metal Center | Potential Catalytic Application |
| PNP Pincer Ligand | Iron (Fe) | Various catalytic transformations nd.edunih.govacs.org |
| Tridentate Pyrrole-based Ligand | Copper (Cu), Nickel (Ni) | Water oxidation researchgate.net |
| Anionic PNP Pincer Ligand | Manganese (Mn) | Tishchenko reaction and other transformations acs.org |
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has seen a rise in the use of pyrrole derivatives. rsc.org The pyrrole ring can participate in various non-covalent interactions, such as hydrogen bonding, to activate substrates and facilitate reactions. rsc.org For example, chiral phosphoric acids have been used to catalyze the enantioselective Friedel-Crafts reaction of pyrrole derivatives with imines, producing chiral pyrrole compounds with high yields and enantioselectivity. researchgate.net The development of efficient and environmentally friendly protocols for synthesizing N-substituted pyrroles often involves organocatalysts. rsc.org Various catalysts, from vitamin B1 to squaric acid, have been employed in the synthesis of pyrrole derivatives through reactions like the Paal-Knorr synthesis. rsc.org
General Biological Activities of N-Aryl Pyrroles
The pyrrole ring is a fundamental structural motif found in numerous natural products essential for life, such as heme, chlorophyll, and vitamin B12. researchgate.netbiolmolchem.com In medicinal chemistry, N-aryl pyrroles are recognized as "privileged scaffolds" because their derivatives exhibit a vast array of biological activities. nih.govnih.govrsc.org These compounds have been extensively investigated, leading to the discovery of agents with anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and anticonvulsant properties. biolmolchem.comnih.govmdpi.comekb.egresearchgate.netnih.gov
The versatility of the N-aryl pyrrole core allows for chemical modifications that can fine-tune its pharmacological profile. mdpi.com Researchers have successfully developed pyrrole derivatives that function as potent inhibitors of various enzymes, including protein kinases and tubulin, which are critical targets in cancer therapy. nih.govnih.govbohrium.comacs.org Furthermore, specific N-aryl-2,5-dimethylpyrroles have demonstrated promising antitubercular activity, highlighting the broad therapeutic potential of this class of compounds. nih.gov The ability to introduce diverse substituents onto both the pyrrole and the N-aryl rings provides a powerful tool for developing new therapeutic agents for a wide range of diseases. biolmolchem.com
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, these studies investigate how chemical modifications to the core structure influence biological activity.
The presence and position of the methoxyphenyl group on the pyrrole nitrogen are significant determinants of biological activity. ontosight.aiontosight.ai The 1-aryl substituent is often considered essential for the potency of N-aryl pyrrole derivatives. nih.gov For instance, in a series of pyrrole-based compounds designed as cholinesterase inhibitors, the derivative 7-(3-Methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (a fused system incorporating the 1-(3-methoxyphenyl)-pyrrole moiety) was identified as an active inhibitor of acetylcholinesterase (AChE). mdpi.com
Similarly, the specific derivative 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one was synthesized and found to be an inhibitor of key protein kinases like EGFR and VEGFR, which are involved in cancer progression. nih.gov In studies of benzimidazole-pyrrole hybrids, substitutions on the phenyl ring, including a methoxy (B1213986) group at the meta-position (3-position), were shown to contribute to the inhibition of both acetylcholinesterase and butyrylcholinesterase (BuChE). nih.gov These findings underscore that the 3-methoxyphenyl (B12655295) group is a key pharmacophoric feature that can confer or enhance interactions with various biological targets. ontosight.ai
The bioactivity of the this compound scaffold can be significantly modulated by introducing various substituents onto the pyrrole ring and the pendant phenyl group. nih.gov SAR studies on 3-aroyl-1-arylpyrroles revealed that modifications to the 1-phenyl ring dramatically impact activity. For example, the reduction of a nitro group at the 3-position of the phenyl ring to an amino group resulted in a potent inhibitor of tubulin assembly (IC₅₀ = 1.4 µM), whereas the nitro-substituted precursor was a much weaker inhibitor (IC₅₀ = 8.9 µM). nih.gov This highlights the critical role of the electronic and steric properties of substituents on the N-aryl ring.
Further SAR exploration on polysubstituted pyrroles designed as AChE inhibitors demonstrated the importance of substituents on the pyrrole core. nih.gov The introduction of a methylthio (SMe) group and a cyano (CN) moiety at specific positions on the pyrrole ring was found to significantly enhance inhibitory activity against AChE. nih.gov In a different series of compounds targeting monoamine oxidase B (MAO-B), the nature of the substituent on the phenyl ring was also paramount. A chloro substituent at the 3-position conferred greater MAO-B inhibition than a methoxy group at the same position, indicating a clear hierarchy of substituent effects on potency. nih.gov
The table below summarizes SAR findings for various pyrrole derivatives, illustrating how different substituents modulate biological activity.
| Parent Scaffold | Substituent(s) | Target/Activity | Key SAR Finding | Reference(s) |
| 3-Aroyl-1-(3-substituted-phenyl)pyrrole | R = 3-NO₂ | Tubulin Polymerization | Weak inhibitor (IC₅₀ = 8.9 µM) | nih.gov |
| 3-Aroyl-1-(3-substituted-phenyl)pyrrole | R = 3-NH₂ | Tubulin Polymerization | Potent inhibitor (IC₅₀ = 1.4 µM) | nih.gov |
| Polysubstituted pyrrole | SMe at R¹, CN at R² | AChE Inhibition | Significantly improved inhibitory potency | nih.gov |
| Pyridazinobenzylpiperidine | R = 3-Cl | MAO-B Inhibition | More potent inhibitor than 3-OCH₃ derivative | nih.gov |
| Pyridazinobenzylpiperidine | R = 3-OCH₃ | MAO-B Inhibition | Less potent inhibitor than 3-Cl derivative | nih.gov |
Mechanistic Investigations of Biological Interactions
Understanding the precise mechanisms by which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. This involves studying their interactions with specific molecular targets like enzymes and receptors.
Derivatives of N-aryl pyrroles have been identified as potent inhibitors of several key enzymes. A prominent area of research has been their effect on tubulin polymerization, a critical process in cell division, making it a prime target for anticancer drugs. nih.govacs.org
Tubulin Polymerization Inhibition: A series of 3-aroyl-1-arylpyrroles, which includes analogs of the this compound scaffold, were found to potently inhibit tubulin polymerization, with many compounds exhibiting IC₅₀ values in the low micromolar range. nih.govacs.org Mechanistic studies confirmed that these compounds act as colchicine (B1669291) site agents, binding to β-tubulin and thereby disrupting microtubule dynamics. nih.govscispace.com
Monoamine Oxidase (MAO-B/A) Inhibition: Pyrrole-based structures have been developed as inhibitors of monoamine oxidases, enzymes linked to neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com One study identified a pyrrole-based hydrazide as a dual inhibitor of AChE and MAO-B, showing high selectivity for the MAO-B isoform. mdpi.com Another study on pyridazinone derivatives found them to be selective MAO-B inhibitors. nih.gov
Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE is a primary strategy for treating Alzheimer's disease. Several pyrrole derivatives have shown significant AChE inhibitory activity. nih.govmdpi.com A fused quinazolinone derivative containing the 1-(3-methoxyphenyl)-pyrrole core was identified as an effective AChE inhibitor. mdpi.com A comprehensive study of polysubstituted pyrroles yielded a potent and selective AChE inhibitor (compound 4ad) with an IC₅₀ value of 2.95 µM. nih.gov
The following table presents inhibitory concentrations (IC₅₀) for representative pyrrole derivatives against various enzymes.
| Compound/Derivative Series | Enzyme Target | IC₅₀ Value | Reference(s) |
| 3-Aroyl-1-(3-aminophenyl)pyrrole (Cmpd 22) | Tubulin Polymerization | 1.4 µM | nih.gov |
| Polysubstituted pyrrole (Cmpd 4ad) | Acetylcholinesterase (AChE) | 2.95 µM | nih.gov |
| Pyridazinobenzylpiperidine (Cmpd S5, 3-Cl) | Monoamine Oxidase B (MAO-B) | 0.203 µM | nih.gov |
| Pyrrole-based hydrazide (vh0) | Acetylcholinesterase (eeAChE) | 62% inhibition at 10 µM | mdpi.com |
| Pyrrole-based hydrazide (vh0) | Monoamine Oxidase B (hMAO-B) | 30% inhibition at 1 µM | mdpi.com |
The biological activity of this compound derivatives is a direct result of their physical interaction with specific biological macromolecules. biolmolchem.comnih.gov Molecular modeling and biochemical assays have provided insights into these interactions at an atomic level.
For tubulin inhibitors, studies have confirmed that the N-aryl pyrrole scaffold binds to the colchicine site on β-tubulin. nih.govacs.org This binding event physically obstructs the assembly of α- and β-tubulin monomers into microtubules, leading to cell cycle arrest and apoptosis in cancer cells. nih.govscispace.com
In the context of enzyme inhibition, a derivative containing the 1-(3-methoxyphenyl)-pyrrole core, specifically 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1), was shown to form stable complexes with the protein kinases EGFR and VEGFR. nih.gov This interaction blocks the enzymes' catalytic activity. The same study noted that these pyrrole derivatives also engage in electrostatic interactions with the polar heads of phospholipids (B1166683) in the cell membrane. nih.gov For AChE inhibitors, molecular modeling of a potent polysubstituted pyrrole revealed that the compound fits snugly into the enzyme's active site gorge. nih.gov This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with critical amino acid residues, explaining its inhibitory mechanism. nih.gov
In Vitro Cytotoxicity and Apoptosis Induction Mechanisms
There is no specific data in the public domain detailing the in vitro cytotoxicity or the apoptosis induction mechanisms of this compound. Studies on related compounds, such as 3-aroyl-1-arylpyrroles (ARAPs), have been conducted to evaluate their potential as anticancer agents. For instance, a series of ARAP derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. nih.gov Within this research, this compound was synthesized as an intermediate (compound 70), but no biological activity data was reported for it. nih.gov The focus of these studies was on derivatives bearing additional functional groups, which were found to be potent inhibitors of cancer cell growth and to induce apoptosis. nih.gov
Similarly, research on other pyrrole derivatives, such as 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, has shown pro-apoptotic and antitumor activities through the inhibition of protein kinases like EGFR and VEGFR. nih.gov However, these findings are specific to the complex derivative and cannot be directly attributed to the parent compound, this compound.
Computational Approaches in Drug Discovery and Design
Molecular Docking and Virtual Screening Studies
Specific molecular docking or comprehensive virtual screening studies for this compound are not described in the available literature. Molecular docking simulations have been performed for structurally related N-arylpyrroles in the context of developing inhibitors for various biological targets. For example, docking studies on N-arylpyrrole derivatives have been used to investigate their binding to the UPPP active site, a target in antimicrobial research. tandfonline.comnih.govfigshare.comtandfonline.com Other research has focused on the MmpL3 protein in Mycobacterium tuberculosis as a target for N-phenylpyrrole derivatives. nih.gov
In a study on tubulin polymerization inhibitors, molecular docking was carried out on a prototypic 3-aroyl-1-arylpyrrole molecule to understand its binding mode, but not on the simpler this compound itself. nih.gov These examples highlight that computational methods are actively used for pyrrole derivatives, but specific data for this compound is absent.
Prediction of Pharmacokinetic Properties (e.g., ADMET)
There are no dedicated studies found that report the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. ADMET prediction is a common component of modern drug discovery pipelines, and such analyses have been reported for various other N-arylpyrrole derivatives. nih.govtandfonline.comnih.govfigshare.comnih.gov These studies are crucial for optimizing lead compounds to improve their drug-like properties. However, without specific computational analysis performed on this compound, any discussion of its pharmacokinetic profile would be purely speculative.
Conclusion
1-(3-Methoxyphenyl)-1H-pyrrole is a significant N-aryl pyrrole (B145914) derivative with established importance as a versatile chemical intermediate. Its synthesis is readily achievable through classic and modern organic chemistry reactions, and its structure has been well-characterized. While its direct applications are limited, its true value lies in its role as a precursor for more complex molecules. In academic research, it is a key building block for potent anticancer agents that function by inhibiting tubulin polymerization. In materials science, it holds potential for the development of conducting polymers and components for organic electronic devices like OLEDs. As synthetic methods become more advanced and the demand for novel functional molecules grows, the utility of this compound in both academic and industrial research is poised to continue.
Environmental and Green Chemistry Considerations in Pyrrole Synthesis
Development of Sustainable and Eco-Friendly Synthetic Protocols
The development of sustainable synthetic protocols for pyrroles is centered on the core principles of green chemistry, such as waste prevention, atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. Traditional methods for pyrrole (B145914) synthesis often involve harsh reaction conditions, toxic solvents, and catalysts that are difficult to separate from the reaction mixture. Modern approaches aim to overcome these limitations by exploring novel reaction conditions and catalytic systems.
The Paal-Knorr and Clauson-Kaas syntheses are two of the most fundamental and widely used methods for the preparation of N-substituted pyrroles. beilstein-journals.orgwikipedia.orgorganic-chemistry.org The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, while the Clauson-Kaas reaction utilizes a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl precursor. beilstein-journals.orgwikipedia.org Both methods are inherently atom-economical, primarily producing water as a byproduct. Green chemistry initiatives have focused on further improving the environmental footprint of these classic reactions.
A significant advancement in the green synthesis of pyrroles is the development of solvent-free and catalyst-free reaction conditions. Eliminating organic solvents is a primary goal in green chemistry as they are often volatile, flammable, toxic, and contribute significantly to chemical waste.
The Paal-Knorr reaction, for instance, has been successfully performed under solvent-free conditions by simply mixing the reactants at room temperature or with gentle heating. rsc.org This approach has been shown to be effective for the reaction of 2,5-hexanedione (B30556) with a variety of anilines, suggesting its applicability for the synthesis of 1-(3-Methoxyphenyl)-1H-pyrrole from 3-methoxyaniline and a suitable 1,4-dicarbonyl compound. rsc.org
Microwave irradiation has also emerged as a powerful tool for promoting solvent-free reactions. It offers rapid and uniform heating, often leading to significantly shorter reaction times and improved yields. An expeditious, solventless synthesis of N-substituted pyrroles has been developed using microwave irradiation in the presence of a catalytic amount of molecular iodine. nih.gov This method has been successfully applied to a range of aromatic amines. While the synthesis of this compound was not explicitly reported, the successful synthesis of its isomer, 1-(4-Methoxyphenyl)-1H-pyrrole, in high yield demonstrates the potential of this methodology. nih.gov
| Entry | Amine | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline (B41778) | 1-Phenyl-1H-pyrrole | 3.5 | 98 |
| 2 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-1H-pyrrole | 2.0 | 96 |
| 3 | 4-Chloroaniline | 1-(4-Chlorophenyl)-1H-pyrrole | 4.0 | 95 |
| 4 | 4-Nitroaniline | 1-(4-Nitrophenyl)-1H-pyrrole | 5.0 | 92 |
In some cases, the Clauson-Kaas reaction can proceed without any catalyst, especially with more nucleophilic amines or under forcing conditions, further simplifying the process and reducing waste. beilstein-journals.org
A key aspect of sustainable chemistry is the transition from fossil fuel-based feedstocks to renewable resources. Biomass, which includes plant and animal matter, is a rich source of carbon-based chemicals that can be converted into valuable platform molecules. nih.gov
For the synthesis of this compound, a crucial renewable feedstock is 2,5-dimethoxytetrahydrofuran (B146720) (2,5-DMTHF), a key reactant in the Clauson-Kaas synthesis. 2,5-DMTHF can be produced from furfural (B47365), which is readily obtained from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and wood waste. nih.gov The use of biomass-derived 2,5-DMTHF in the reaction with 3-methoxyaniline provides a direct route to the target compound from renewable sources. nih.gov
Furthermore, research is ongoing into producing anilines from biomass as well. Lignin (B12514952), a complex polymer found in plant cell walls, is a potential renewable source of aromatic compounds, including aniline derivatives. researchgate.net The development of efficient methods to convert lignin to specific anilines would create a completely biomass-based pathway for the synthesis of N-aryl pyrroles.
Another innovative approach involves the use of biosourced 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds. researchgate.net These can be prepared from renewable resources and react with primary amines under solvent-free conditions or in aqueous solutions to form N-substituted pyrrole carboxylic acid derivatives. researchgate.net
While some pyrrole syntheses can be performed without a catalyst, many require one to proceed efficiently. A green chemistry approach favors the use of catalysts that are non-toxic, abundant, and can be easily recovered and reused. There is a strong emphasis on replacing heavy metal catalysts with more environmentally benign alternatives.
Metal-free catalysis for pyrrole synthesis has been achieved using various organocatalysts and simple inorganic compounds. Molecular iodine, as mentioned earlier, is an effective metal-free catalyst for the microwave-assisted Clauson-Kaas reaction. nih.gov Other metal-free catalysts that have been employed include Brønsted acids like acetic acid and solid-supported acids. beilstein-journals.orgarkat-usa.org
Reducing waste generation is intrinsically linked to the concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comjocpr.com The Paal-Knorr and Clauson-Kaas syntheses are generally considered to have high atom economy. For the synthesis of this compound from 3-methoxyaniline and 2,5-hexanedione (a 1,4-dicarbonyl), the only byproducts are two molecules of water.
Theoretical Atom Economy for the Synthesis of this compound via Paal-Knorr Reaction:
Reactants: 3-Methoxyaniline (C₇H₉NO) + 2,5-Hexanedione (C₆H₁₀O₂)
Product: this compound (C₁₁H₁₁NO) + 2 Water (H₂O)
| Component | Formula | Molar Mass (g/mol) |
|---|---|---|
| 3-Methoxyaniline | C₇H₉NO | 123.15 |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 |
| Total Mass of Reactants | 237.29 | |
| This compound | C₁₁H₁₁NO | 173.21 |
| Atom Economy (%) | (173.21 / 237.29) * 100 = 72.99% |
An atom economy of approximately 73% is considered good for a condensation reaction. The only waste product is water, which is non-toxic.
Assessment of Environmental Impact and Future Directions for Sustainable Pyrrole Chemistry
Other metrics used to evaluate the "greenness" of a reaction include the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, and the Process Mass Intensity (PMI), which is the ratio of the total mass used in a process to the mass of the final product. The goal is to minimize both the E-factor and PMI.
The future of sustainable pyrrole chemistry will likely focus on several key areas:
Broader Use of Biomass: Expanding the range of biomass-derived starting materials beyond furfural to include other platform molecules from lignin and cellulose.
Development of Novel Catalysts: Designing highly efficient, reusable, and non-toxic catalysts, potentially derived from renewable resources themselves.
Flow Chemistry: Implementing continuous flow processes for the synthesis of pyrroles. Flow chemistry can offer improved safety, better heat and mass transfer, and easier scalability compared to batch processes, contributing to a more sustainable manufacturing process.
Integration of Biocatalysis: Utilizing enzymes as catalysts for pyrrole synthesis, which can offer high selectivity under mild conditions in aqueous media.
By continuing to innovate in these areas, the synthesis of this compound and other valuable pyrrole derivatives can be made more environmentally sustainable, aligning with the global push for a greener chemical industry. chemistryworld.com
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Methoxyphenyl)-1H-pyrrole, and how can reaction conditions be optimized for higher yields?
The Clausson-Kaas reaction is a widely used method for synthesizing aryl-substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized via this route with a 93% yield by precipitating the crude product from dichloromethane/hexane . Key optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reaction homogeneity.
- Purification : Dissolve the crude product in minimal dichloromethane and add hexane to precipitate impurities, improving yield and purity.
- Temperature control : Maintain reflux conditions (e.g., 120°C for Diels-Alder reactions) to ensure regioselectivity and minimize side products .
Q. What purification methods are effective for isolating this compound?
Purification via solvent precipitation is highly effective. For instance, 1-(4-bromophenyl)-1H-pyrrole was isolated as a beige solid (m.p. 96–97°C) by dissolving the crude product in dichloromethane and adding hexane to induce crystallization . This method achieves >90% purity and avoids column chromatography, making it scalable for academic labs.
Q. How is structural characterization performed for this compound derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, 1-(3-isopropoxy-4-methoxyphenyl)-1H-pyrrole showed distinct methoxy proton signals at δ 3.90 ppm .
- Melting point analysis : Consistency in melting points (e.g., 35–37°C for certain derivatives) validates compound purity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for this compound synthesis?
Yield variations (e.g., 82–93% for similar compounds) often arise from:
- Technique precision : Student-reported yields (82–87%) may reflect inconsistencies in solvent volumes or precipitation timing versus optimized lab protocols .
- Reagent purity : Trace moisture or impurities in starting materials (e.g., 3-methoxyaniline) can reduce yields. Use anhydrous conditions and freshly distilled solvents .
Q. What strategies enhance regioselectivity in the synthesis of substituted 1H-pyrrole derivatives?
Regioselectivity in reactions like the Diels-Alder cycloaddition can be controlled by:
- Electron-withdrawing groups : Nitro substituents on dienophiles (e.g., 1a in ) favor cycloaddition at specific positions (C3-C4 bond), yielding a 6:1 ratio of desired products .
- Temperature modulation : Higher temperatures (120°C) improve selectivity by accelerating the formation of thermodynamically stable isomers .
Q. How can analytical methods identify and quantify impurities in this compound?
Q. What methodologies assess the biological activity of this compound derivatives?
- Tubulin polymerization assays : Derivatives like 1-(3-isopropoxy-4-methoxyphenyl)-1H-pyrrole inhibit microtubule assembly, evaluated via spectrophotometric monitoring of tubulin kinetics .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to correlate structural modifications (e.g., hydroxyl or amino substituents) with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
